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molecular formula C10H19NO4 B017737 tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate CAS No. 215917-99-0

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Cat. No. B017737
M. Wt: 217.26 g/mol
InChI Key: AIQSXVGBMCJQAG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299055B2

Procedure details

Ethyl chlorocarbonate (149 μL; TCI) was added to a THF (8 mL) solution of morpholine-3, 4-dicarboxylic acid 4-tert-butyl ester (300 mg; Ast) and diisopropylethylamine (560 μL; WAKO) with ice cooling and the resulting mixture was stirred at room temperature for 1 and half hours. Sodium tetrahydroborate (197 mg; WAKO) was added at room temperature, the resulting mixture was stirred for 15 minutes followed by the addition of methanol (1.2 mL) with ice cooling, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture solution was concentrated under reduced pressure, ethyl acetate and saturated aqueous sodium bicarbonate solution were added to extract the reaction mixture, then the organic layer was dried, and the solvent was evaporated under reduced pressure to give the title compound (209 mg).
Quantity
149 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)OCC.[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH:15]1[C:20](O)=[O:21])=[O:13])([CH3:10])([CH3:9])[CH3:8].C(N(C(C)C)CC)(C)C.[BH4-].[Na+]>CO.C1COCC1>[OH:21][CH2:20][CH:15]1[CH2:16][O:17][CH2:18][CH2:19][N:14]1[C:12]([O:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
149 μL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(COCC1)C(=O)O
Name
Quantity
560 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
197 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1.2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 and half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture solution was concentrated under reduced pressure, ethyl acetate and saturated aqueous sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
to extract the reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC1N(CCOC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08299055B2

Procedure details

Ethyl chlorocarbonate (149 μL; TCI) was added to a THF (8 mL) solution of morpholine-3, 4-dicarboxylic acid 4-tert-butyl ester (300 mg; Ast) and diisopropylethylamine (560 μL; WAKO) with ice cooling and the resulting mixture was stirred at room temperature for 1 and half hours. Sodium tetrahydroborate (197 mg; WAKO) was added at room temperature, the resulting mixture was stirred for 15 minutes followed by the addition of methanol (1.2 mL) with ice cooling, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture solution was concentrated under reduced pressure, ethyl acetate and saturated aqueous sodium bicarbonate solution were added to extract the reaction mixture, then the organic layer was dried, and the solvent was evaporated under reduced pressure to give the title compound (209 mg).
Quantity
149 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)OCC.[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH:15]1[C:20](O)=[O:21])=[O:13])([CH3:10])([CH3:9])[CH3:8].C(N(C(C)C)CC)(C)C.[BH4-].[Na+]>CO.C1COCC1>[OH:21][CH2:20][CH:15]1[CH2:16][O:17][CH2:18][CH2:19][N:14]1[C:12]([O:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
149 μL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(COCC1)C(=O)O
Name
Quantity
560 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
197 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1.2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 and half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture solution was concentrated under reduced pressure, ethyl acetate and saturated aqueous sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
to extract the reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC1N(CCOC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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